[Hydroxy(pyridin-4-yl)methyl]phosphonic acid
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Overview
Description
[Hydroxy(pyridin-4-yl)methyl]phosphonic acid is an organic compound with the molecular formula C6H8NO4P It is a derivative of pyridine, a heterocyclic aromatic organic compound, and contains both hydroxyl and phosphonic acid functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [Hydroxy(pyridin-4-yl)methyl]phosphonic acid typically involves the reaction of pyridine derivatives with phosphonic acid reagents. One common method is the reaction of 4-pyridylmethyl chloride with phosphorous acid under basic conditions to yield the desired product. The reaction is usually carried out in a solvent such as acetonitrile or dimethylformamide (DMF) at elevated temperatures to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above, but with optimized reaction conditions for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
[Hydroxy(pyridin-4-yl)methyl]phosphonic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The phosphonic acid group can be reduced to form phosphine derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as alkyl halides and amines can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group yields a ketone or aldehyde, while reduction of the phosphonic acid group yields phosphine derivatives .
Scientific Research Applications
Chemistry
In chemistry, [Hydroxy(pyridin-4-yl)methyl]phosphonic acid is used as a ligand in coordination chemistry. It forms complexes with various metal ions, which can be studied for their structural and catalytic properties .
Biology
In biological research, this compound is studied for its potential as an enzyme inhibitor. The phosphonic acid group can mimic the phosphate group in biological molecules, allowing it to bind to enzyme active sites and inhibit their activity .
Medicine
In medicine, this compound derivatives are explored for their potential as antiviral and anticancer agents. The compound’s ability to inhibit enzymes involved in viral replication and cancer cell proliferation makes it a promising candidate for drug development .
Industry
In industry, this compound is used as a corrosion inhibitor and a chelating agent. Its ability to form stable complexes with metal ions makes it useful in preventing corrosion in metal surfaces and in water treatment processes .
Mechanism of Action
The mechanism of action of [Hydroxy(pyridin-4-yl)methyl]phosphonic acid involves its interaction with molecular targets such as enzymes and metal ions. The phosphonic acid group can form strong bonds with metal ions, while the pyridine ring can participate in π-π interactions with aromatic residues in enzyme active sites. These interactions can inhibit enzyme activity and disrupt metal ion homeostasis, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 4-Pyridylmethylphosphonic acid
- 4-Hydroxymethylpyridine
- Diethyl (pyridin-4-ylmethyl)phosphate
Uniqueness
[Hydroxy(pyridin-4-yl)methyl]phosphonic acid is unique due to the presence of both hydroxyl and phosphonic acid functional groups. This dual functionality allows it to participate in a wide range of chemical reactions and form stable complexes with metal ions. Additionally, its structural similarity to biological phosphates makes it a valuable tool in biochemical research and drug development .
Properties
CAS No. |
5422-73-1 |
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Molecular Formula |
C6H8NO4P |
Molecular Weight |
189.11 g/mol |
IUPAC Name |
[hydroxy(pyridin-4-yl)methyl]phosphonic acid |
InChI |
InChI=1S/C6H8NO4P/c8-6(12(9,10)11)5-1-3-7-4-2-5/h1-4,6,8H,(H2,9,10,11) |
InChI Key |
YLAIKVDOERQUIK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=CC=C1C(O)P(=O)(O)O |
Origin of Product |
United States |
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